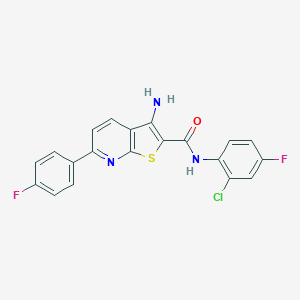

![molecular formula C20H19FN2OS B459819 (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone CAS No. 445269-22-7](/img/structure/B459819.png)

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C20H19FN2OS and its molecular weight is 354.4g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Drug Development

The core structure of this compound resembles that of quinolones and indoles, which are known for their pharmaceutical applications. The presence of a thieno[2,3-b]quinolin moiety suggests potential utility in the development of new therapeutic agents . For instance, quinolones are well-known for their antibacterial properties, and modifications to their core structure can lead to the development of novel antibiotics with improved efficacy and reduced resistance .

Antiviral Research

Indole derivatives, which share structural similarities with our compound, have shown significant antiviral activities . The amino group at the 3-position could be key in mimicking the structure of nucleoside analogs, which are often used in antiviral drugs to inhibit viral replication. This could be particularly useful in the design of new treatments for RNA viruses .

Anticancer Agents

The fusion of thiophene and quinoline rings can result in compounds with antitumor activity . The ethyl group at the 6-position of the tetrahydrothieno moiety could be modified to enhance the compound’s ability to interact with cancer cell receptors or enzymes, potentially leading to new anticancer drugs .

Anti-inflammatory and Analgesic Applications

Thiophene derivatives are known to possess anti-inflammatory and analgesic properties . The compound could be investigated for its efficacy in reducing inflammation and pain, possibly leading to new treatments for chronic inflammatory diseases .

Antihypertensive Uses

The structural complexity of this compound, particularly the presence of the tetrahydrothieno moiety, might be explored for its potential in treating hypertension. By acting on specific pathways, such as calcium channels or angiotensin-converting enzyme (ACE) inhibitors, it could offer a new approach to managing high blood pressure .

Neuropharmacological Research

Given the structural analogy to indole-based compounds, which are known to interact with various neurotransmitter systems, this compound could be valuable in neuropharmacological research. It might serve as a lead compound for the development of new drugs targeting neurological disorders such as depression, anxiety, or schizophrenia .

Antimicrobial Activity

The compound’s similarity to quinolones, which are potent antimicrobial agents, suggests it could be explored for its antimicrobial properties. Modifications to the core structure could lead to the discovery of new antimicrobial agents with a broad spectrum of activity and mechanisms of action distinct from current drugs .

Material Science Applications

While primarily of interest in biomedical research, the unique structure of this compound, particularly the fluorophenyl group, might also find applications in material science. For example, it could be used in the synthesis of organic semiconductors or as a building block for the creation of novel polymers with specific optical or electronic properties .

properties

IUPAC Name |

(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS/c1-2-11-3-8-16-13(9-11)10-15-17(22)19(25-20(15)23-16)18(24)12-4-6-14(21)7-5-12/h4-7,10-11H,2-3,8-9,22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMKQDWONLHKCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3,4-difluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459740.png)

![3-amino-N-(4-chloro-2-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459742.png)

![3-amino-N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459743.png)

![3-amino-N-(4-bromo-2-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459744.png)

![3-amino-N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459745.png)

![3-amino-N-(4-chlorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459747.png)

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459748.png)

![3-amino-N-(3,5-dichlorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459750.png)

![3-amino-6-(4-fluorophenyl)-N-(4-methoxybenzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459751.png)

![3-amino-6-(4-fluorophenyl)-N-[4-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459752.png)

![3-amino-N-(3-chloro-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B459755.png)

![3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B459757.png)

![3-amino-N-(2,4-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B459759.png)